molecular formula C13H14N2O B6282296 3-[(4-oxopiperidin-1-yl)methyl]benzonitrile CAS No. 1016884-40-4

3-[(4-oxopiperidin-1-yl)methyl]benzonitrile

Cat. No.: B6282296
CAS No.: 1016884-40-4
M. Wt: 214.26 g/mol
InChI Key: FKJIJFVTHQLEPZ-UHFFFAOYSA-N
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Description

3-[(4-oxopiperidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a piperidinyl moiety, which contains a ketone functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(4-oxopiperidin-1-yl)methyl]benzonitrile typically involves the reaction of 4-oxopiperidine with 3-bromomethylbenzonitrile under suitable reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4-oxopiperidin-1-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety, with reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include aprotic solvents, bases, and specific temperature controls to ensure the desired transformations. Major products formed from these reactions include amines, carboxylic acids, and substituted benzonitrile derivatives.

Scientific Research Applications

3-[(4-oxopiperidin-1-yl)methyl]benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 3-[(4-oxopiperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may act as an inhibitor or activator of certain pathways, depending on its chemical structure and the nature of the target. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

3-[(4-oxopiperidin-1-yl)methyl]benzonitrile can be compared with other similar compounds, such as:

    4-[(4-oxopiperidin-1-yl)methyl]benzonitrile: This compound has a similar structure but with the piperidinyl moiety attached at a different position on the benzonitrile ring.

    3-[(4-hydroxypiperidin-1-yl)methyl]benzonitrile: This compound contains a hydroxyl group instead of a ketone group on the piperidinyl moiety.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

1016884-40-4

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-[(4-oxopiperidin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C13H14N2O/c14-9-11-2-1-3-12(8-11)10-15-6-4-13(16)5-7-15/h1-3,8H,4-7,10H2

InChI Key

FKJIJFVTHQLEPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CC2=CC(=CC=C2)C#N

Purity

95

Origin of Product

United States

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